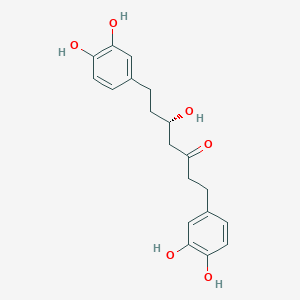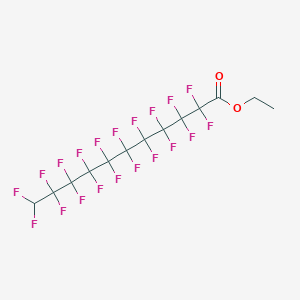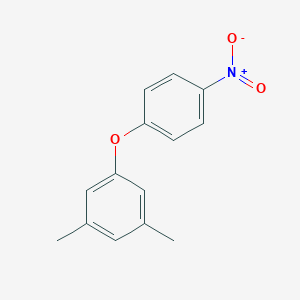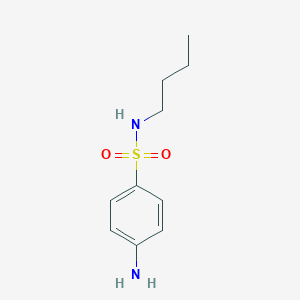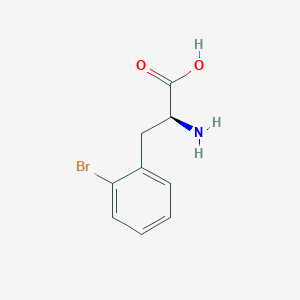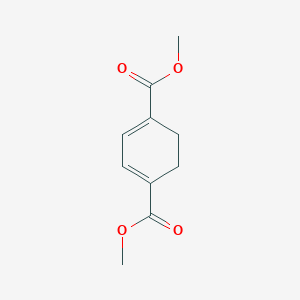
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate (DMCD) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMCD is a colorless liquid that is soluble in water and organic solvents. The compound has a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol.
Mécanisme D'action
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate is a versatile compound that can undergo various chemical reactions such as esterification, reduction, and oxidation. The compound can also act as a dienophile in Diels-Alder reactions. The mechanism of action of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in these reactions is based on the electron-rich nature of the cyclopentadiene ring, which can act as a nucleophile and attack the electron-deficient dienophile.
Effets Biochimiques Et Physiologiques
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound has low toxicity and does not cause significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has several advantages as a chemical reagent in lab experiments. The compound is readily available, easy to handle, and has a high purity level. Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate can also be easily synthesized in the lab using standard procedures. However, the compound has some limitations such as its low solubility in water and its tendency to polymerize under certain conditions.
Orientations Futures
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has several potential future directions for research. Some of the areas that could benefit from further research on Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate include:
1. Development of new synthetic routes for Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate and its derivatives.
2. Investigation of the potential applications of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in material science, such as the synthesis of novel polymers and nanoparticles.
3. Study of the biological activity of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate and its derivatives, including their potential use as anticancer agents.
4. Exploration of the potential applications of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in organic electronics, such as the synthesis of organic light-emitting diodes.
5. Investigation of the potential use of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in catalysis, such as in the synthesis of fine chemicals and pharmaceuticals.
In conclusion, Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate is a versatile chemical compound that has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Further research is needed to explore the full potential of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate and its derivatives in these areas.
Méthodes De Synthèse
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate can be synthesized through the Diels-Alder reaction between cyclopentadiene and dimethyl maleate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. The compound has been used as a building block for the synthesis of various organic compounds such as cyclohexenes, cyclohexadienes, and cyclohexanones.
Propriétés
Numéro CAS |
1659-95-6 |
|---|---|
Nom du produit |
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
dimethyl cyclohexa-1,3-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H12O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3,5H,4,6H2,1-2H3 |
Clé InChI |
OHMZFZHWICZJNJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(CC1)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC=C(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



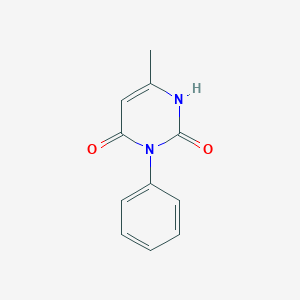
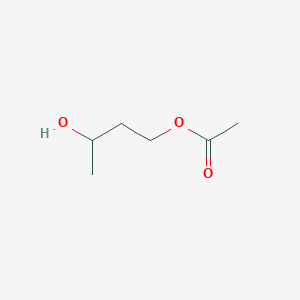
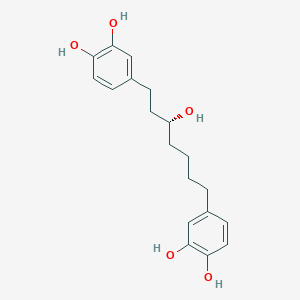
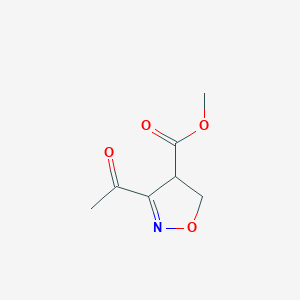
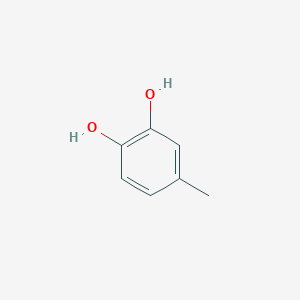
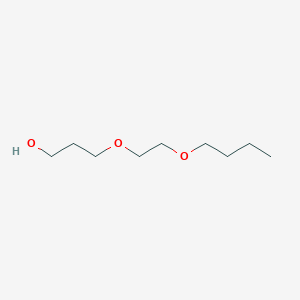
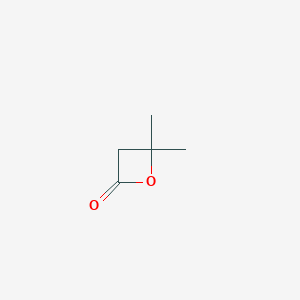
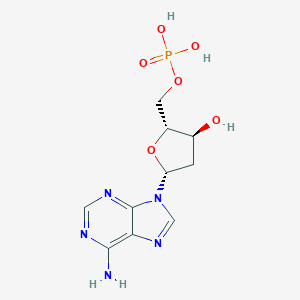
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
